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Introduction
The interaction between the septal protein F (SepF) and the tubulin homolog FtsZ is a crucial

aspect of bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which

serves as a scaffold for the assembly of the divisome, the machinery responsible for

cytokinesis. SepF is known to interact with FtsZ, promoting its bundling and anchoring the Z-

ring to the cytoplasmic membrane. Understanding the molecular details of this interaction is

paramount for elucidating the mechanisms of bacterial cell division and for the development of

novel antimicrobial agents that target this essential process.

The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a powerful and widely

used genetic tool to study protein-protein interactions in vivo. This system is particularly well-

suited for investigating interactions between bacterial proteins in their native cellular context.

This document provides a detailed protocol for performing a BACTH assay to investigate the

interaction between SepF and FtsZ.

Principle of the BACTH System
The BACTH system is based on the reconstitution of the catalytic activity of adenylate cyclase

(CyaA) from Bordetella pertussis in an Escherichia coli strain deficient in its own adenylate

cyclase (cya⁻). The CyaA catalytic domain is split into two non-functional fragments, T18 and

T25. The two proteins of interest, in this case, SepF and FtsZ, are genetically fused to these
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fragments. If SepF and FtsZ interact, they bring the T18 and T25 fragments into close

proximity, leading to the functional reconstitution of adenylate cyclase. The restored enzyme

activity results in the synthesis of cyclic AMP (cAMP). In the E. coli reporter strain, cAMP binds

to the Catabolite Activator Protein (CAP), and the cAMP-CAP complex activates the

transcription of catabolic operons, such as the lactose (lac) and maltose (mal) operons. This

transcriptional activation can be easily detected, either qualitatively on indicator plates or

quantitatively by measuring the activity of a reporter enzyme, such as β-galactosidase

(encoded by the lacZ gene).

Materials and Reagents
Bacterial Strains and Plasmids:

Reporter Strain:E. coli BTH101 (F⁻, cya-99, araD139, galE15, galK16, rpsL1(Strʳ), hsdR2,

mcrA1, mcrB1)

Plasmids:

pKT25: Low-copy-number plasmid for creating fusions to the C-terminus of the T25

fragment (confers Kanamycin resistance).

pUT18C: High-copy-number plasmid for creating fusions to the C-terminus of the T18

fragment (confers Ampicillin resistance).

pKT25-zip & pUT18C-zip: Positive control plasmids expressing T25 and T18 fused to a

leucine zipper motif, which is known to dimerize.

Empty pKT25 and pUT18C vectors: For use as negative controls.

Media and Reagents:

Luria-Bertani (LB) broth and agar

MacConkey agar base supplemented with 1% maltose

LB agar supplemented with X-Gal (40 µg/mL) and IPTG (0.5 mM)

Kanamycin (50 µg/mL)
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Ampicillin (100 µg/mL)

SOC medium

Z-buffer (for β-galactosidase assay)

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

1 M Na₂CO₃

Chloroform

0.1% SDS

Competent cell preparation reagents (e.g., CaCl₂)

DNA manipulation enzymes (restriction enzymes, ligase) and buffers

PCR reagents

Experimental Protocols
Part 1: Construction of Expression Plasmids

Gene Amplification: Amplify the coding sequences of sepF and ftsZ from the bacterial

species of interest using PCR. Design primers to introduce appropriate restriction sites for

cloning into the BACTH vectors (e.g., BamHI and EcoRI). It is advisable to clone the genes

in-frame with the T18 and T25 fragments. Both N- and C-terminal fusions should be

considered, as the orientation of the fusion can impact the interaction.

Vector and Insert Preparation: Digest the pKT25 and pUT18C vectors and the PCR-amplified

sepF and ftsZ genes with the chosen restriction enzymes. Purify the digested vector and

insert fragments.

Ligation and Transformation: Ligate the digested sepF and ftsZ genes into the corresponding

pKT25 and pUT18C vectors to generate the following constructs:

pKT25-SepF
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pUT18C-FtsZ

It is also recommended to create the reciprocal constructs (pKT25-FtsZ and pUT18C-

SepF) to test both fusion orientations.

Transformation and Verification: Transform the ligation products into a suitable E. coli cloning

strain (e.g., DH5α). Select transformants on LB agar plates containing the appropriate

antibiotics. Verify the correct insertion and orientation of the genes by colony PCR, restriction

digestion, and DNA sequencing.

Part 2: Bacterial Two-Hybrid Assay
Co-transformation: Co-transform the E. coli BTH101 reporter strain with pairs of plasmids:

Test Interaction: pKT25-SepF and pUT18C-FtsZ

Positive Control: pKT25-zip and pUT18C-zip

Negative Controls:

pKT25-SepF and empty pUT18C

Empty pKT25 and pUT18C-FtsZ

Empty pKT25 and empty pUT18C

Plating for Qualitative Analysis: Plate the co-transformants on two types of indicator plates

containing Kanamycin and Ampicillin:

MacConkey-Maltose Agar: An interaction will lead to maltose fermentation, resulting in red

colonies.

LB-X-Gal-IPTG Agar: An interaction will lead to β-galactosidase production, resulting in

blue colonies.

Incubation: Incubate the plates at 30°C for 24-48 hours. The lower temperature often

enhances the stability of the fusion proteins and the interaction.
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Qualitative Assessment: Observe the color of the colonies. The appearance of red colonies

on MacConkey-Maltose plates and blue colonies on LB-X-Gal-IPTG plates for the test

interaction, similar to the positive control, indicates a positive interaction between SepF and

FtsZ. The negative controls should yield white or pale-colored colonies.[1]

Part 3: Quantitative β-Galactosidase Assay (Miller
Assay)
This assay provides a quantitative measure of the strength of the protein-protein interaction.

Culture Preparation: Inoculate single colonies from the co-transformation plates into 5 mL of

LB broth containing Kanamycin, Ampicillin, and 0.5 mM IPTG. Grow the cultures overnight at

30°C with shaking.

Sub-culturing: The next day, dilute the overnight cultures into fresh LB medium with the same

supplements to an OD₆₀₀ of ~0.1. Grow the cultures at 30°C with shaking until they reach an

OD₆₀₀ of 0.3-0.5.

Cell Lysis:

Transfer 1 mL of each culture to a microfuge tube and record the exact OD₆₀₀.

Add 20 µL of chloroform and 10 µL of 0.1% SDS to each tube.

Vortex for 10 seconds to lyse the cells.

Enzymatic Reaction:

Add 700 µL of Z-buffer to each tube.

Pre-warm the tubes at 28°C for 5 minutes.

Start the reaction by adding 200 µL of ONPG solution (4 mg/mL).

Start a timer immediately.

Stopping the Reaction: When a yellow color develops, stop the reaction by adding 500 µL of

1 M Na₂CO₃. Record the reaction time. The reaction time should be consistent for all
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samples being compared.

Measurement: Centrifuge the tubes to pellet the cell debris. Measure the absorbance of the

supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light

scattering by cell debris).

Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the

following formula:

Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) / (Time (min) × Volume (mL) × OD₆₀₀) ]

Time: Reaction time in minutes.

Volume: Volume of culture used in the assay in mL (in this protocol, 1 mL).

OD₆₀₀: Absorbance of the culture at 600 nm before lysis.

Data Presentation
The quantitative data from the β-galactosidase assay should be summarized in a table for easy

comparison. The results should be presented as the mean of at least three independent

experiments with standard deviations.

Table 1: Representative Quantitative Analysis of SepF-FtsZ Interaction using BACTH Assay

T25 Fusion T18 Fusion

Average β-
Galactosidase
Activity (Miller
Units) ± SD

Interaction

T25-SepF T18-FtsZ 1500 ± 120 +++

T25-zip T18-zip 2500 ± 200
++++ (Positive

Control)

T25-SepF Empty T18 80 ± 15 - (Negative Control)

Empty T25 T18-FtsZ 95 ± 20 - (Negative Control)

Empty T25 Empty T18 75 ± 10 - (Negative Control)
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Note: The Miller unit values presented in this table are illustrative examples of what might be

expected from a BACTH experiment and are not from a specific publication on the SepF-FtsZ

interaction. The strength of the interaction is qualitatively indicated by the number of '+' signs.
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Caption: Principle of the Bacterial Two-Hybrid Assay for SepF-FtsZ.
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Caption: Experimental Workflow for the SepF-FtsZ B2H Assay.
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Troubleshooting
High background in negative controls: This could be due to self-activation by one of the

fusion proteins. Test each fusion protein with the corresponding empty vector to identify the

source of the background. Using a lower copy number vector or reducing the IPTG

concentration may help.

No interaction observed for the positive control: Ensure the competency of the BTH101 cells

and the integrity of the control plasmids. Verify the incubation conditions.

No interaction observed for the test proteins: The fusion of the T18/T25 fragments might be

sterically hindering the interaction. Try cloning the genes in the alternative N-terminal fusion

vectors. Also, confirm the expression of the fusion proteins by Western blotting.

High variability in quantitative results: Ensure consistent growth phases of the bacterial

cultures and precise timing of the β-galactosidase assay steps. Perform multiple biological

and technical replicates.

Conclusion
The bacterial two-hybrid assay is a robust and efficient method for detecting and characterizing

the interaction between SepF and FtsZ in vivo. The detailed protocol provided here, along with

guidelines for data interpretation and troubleshooting, will enable researchers to effectively

apply this technique. The insights gained from such studies are crucial for advancing our

understanding of bacterial cell division and can aid in the discovery of novel antibacterial

therapeutics.
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To cite this document: BenchChem. [Application Notes and Protocols for Bacterial Two-
Hybrid Assay: SepF-FtsZ Interaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171099#how-to-perform-a-bacterial-two-hybrid-
assay-for-sepf-ftsz-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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